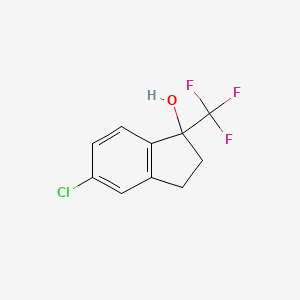

5-Chloro-1-(trifluoromethyl)-1-indanol

Description

5-Chloro-1-(trifluoromethyl)-1-indanol is a halogenated indanol derivative characterized by a chlorine substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 1-position of the indane ring. The compound’s structure combines the rigidity of the fused bicyclic indane system with the electronic and steric effects of chlorine and trifluoromethyl groups. These substituents influence its physicochemical properties, including polarity, solubility, and conformational stability.

Properties

Molecular Formula |

C10H8ClF3O |

|---|---|

Molecular Weight |

236.62 g/mol |

IUPAC Name |

5-chloro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C10H8ClF3O/c11-7-1-2-8-6(5-7)3-4-9(8,15)10(12,13)14/h1-2,5,15H,3-4H2 |

InChI Key |

GWFZPGRHGYKKJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Cl)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Route

One common approach to 5-chloro-1-indanone involves Friedel-Crafts acylation starting from chlorinated propiophenone derivatives.

- A typical method uses 3,4'-dichloropropiophenone as the raw material.

- Aluminum trichloride acts as the Lewis acid catalyst.

- Phase transfer catalysts such as tetrabutylammonium chloride or trioctylmethylammonium chloride improve reaction selectivity and yield.

- Reaction temperatures range from 100°C to 160°C with reaction times of 3-5 hours.

- After reaction completion, the mixture is cooled, poured into ice water, filtered, and purified by organic solvent washing.

- Yields of crude 5-chloro-1-indanone reach approximately 70-80% with improved selectivity and reduced side reactions due to phase transfer catalyst addition.

Hydrogen Chloride Gas Cyclization Route

Another method involves cyclization of 1-(4-chlorophenyl)-2-propene-1-one using gaseous hydrogen chloride in toluene under controlled low temperatures (-50°C to 5°C) and elevated pressures (0.2-0.25 MPa).

Oxidation and Cyclization from 3-Chlorobenzaldehyde

- Starting from 3-chlorobenzaldehyde, oxidation to 3-chlorophenylpropionic acid is performed using various malonate esters or acids.

- Subsequent intramolecular Friedel-Crafts acylation with acid chlorides (formyl chloride, malonyl chloride) and Lewis acids (ZnCl2, AlCl3, TiCl4) yields 5-chloro-1-indanone.

- Reaction temperatures are controlled between 20-150°C for oxidation and -10 to 120°C for cyclization.

- Organic bases such as triethylamine or pyridine are used to facilitate reactions.

Synthesis of 5-Chloro-1-(trifluoromethyl)-1-indanol

The target compound, 5-chloro-1-(trifluoromethyl)-1-indanol, is typically accessed by combining the above two functionalities:

- Step 1: Synthesize 5-chloro-1-(trifluoromethyl)-1-indanone via sequential or convergent strategies, such as Friedel-Crafts acylation on trifluoromethylated chlorobenzene derivatives or by functional group transformations on 5-chloro-1-indanone.

- Step 2: Reduce the ketone group of 5-chloro-1-(trifluoromethyl)-1-indanone to the corresponding indanol using standard reduction methods (e.g., sodium borohydride, lithium aluminum hydride).

Currently, explicit detailed protocols for the direct preparation of 5-chloro-1-(trifluoromethyl)-1-indanol are scarce in the literature. However, the combination of established methods for the chloro and trifluoromethyl indanone intermediates followed by reduction is the practical approach.

Comparative Data Table of Key Synthetic Routes

Analysis and Recommendations

- The Friedel-Crafts alkylation with phase transfer catalysts offers a practical, scalable route to 5-chloro-1-indanone with good yields and selectivity.

- The trifluoromethylation route via Knoevenagel condensation and hydrogenation is preferred for industrial scale due to mild conditions and cost-effectiveness.

- Combining these methods to access 5-chloro-1-(trifluoromethyl)-1-indanone, followed by reduction to the indanol, is the most feasible synthetic strategy.

- Further optimization can focus on one-pot or telescoped reactions to improve efficiency.

- Use of environmentally benign solvents and catalysts should be considered to reduce waste and cost.

Chemical Reactions Analysis

Types of Reactions: “MFCD24149450” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [oxidized products].

Reduction: Reduced by specific reducing agents to yield [reduced products].

Substitution: Participates in substitution reactions with [specific reagents] to form [substituted products].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include [agent names], typically under [temperature] and [solvent] conditions.

Reduction: Reducing agents such as [agent names] are used under [specific conditions].

Substitution: Reagents like [reagent names] are employed, often in the presence of [catalysts] and under [specific conditions].

Major Products Formed: The major products formed from these reactions include [product names], which have significant applications in [specific fields].

Scientific Research Applications

Research indicates that 5-Chloro-1-(trifluoromethyl)-1-indanol exhibits notable biological activity, particularly in the context of anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with biological targets involved in critical pathways related to inflammation and cancer progression. The structural features of this compound allow it to modulate enzyme activity and receptor binding dynamics effectively.

Potential Therapeutic Applications

- Anti-inflammatory Agents: The compound's ability to influence inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

- Anticancer Research: Initial findings suggest potential anticancer properties, warranting further pharmacological evaluation to explore its efficacy against various cancer types.

Material Science Applications

Beyond medicinal chemistry, 5-Chloro-1-(trifluoromethyl)-1-indanol shows promise in materials science due to its unique structural properties:

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific functionalities, such as film-formers or rheology modifiers.

- Coatings and Adhesives: Its chemical reactivity may allow for applications in developing advanced coatings or adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism by which “MFCD24149450” exerts its effects involves interaction with specific molecular targets and pathways. Key aspects include:

Molecular Targets: Binds to [specific proteins or enzymes], modulating their activity.

Pathways Involved: Influences [specific biochemical pathways], leading to [specific outcomes].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-1-(trifluoromethyl)-1-indanol with key structural analogs, focusing on chromatographic behavior, spectroscopic properties, conformational preferences, and substituent effects.

Structural Analogs

Chromatographic Behavior

The TPP stationary phase (π–π conjugated coplanar structure) strongly retains cyclic alcohols like 1-indanol and DL-menthol due to π–π stacking and ring-matching interactions. For example:

- 1-Indanol elutes later than n-decanol on the TPP column but earlier on HP-5MS, reflecting its cyclic structure’s affinity for π-conjugated phases .

- 5-Chloro-1-(trifluoromethyl)-1-indanol is expected to exhibit even stronger retention on TPP columns due to the electron-withdrawing CF₃ group enhancing π-acidity and the Cl substituent increasing polarity.

Spectroscopic Properties

Infrared (IR) spectroscopy reveals conformational and electronic effects:

- 1-Indanol: Axial conformation absorbs at 3650 cm⁻¹, while equatorial absorbs at 3627 cm⁻¹. The equatorial preference (~2 kJ/mol) is attributed to sp² hybridization in the indane ring or aromatic interactions .

- Cyclopentanol: Prefers axial conformation (OH at 3656 cm⁻¹), contrasting with 1-indanol’s equatorial dominance .

- 5-Chloro-1-(trifluoromethyl)-1-indanol: The -CF₃ group’s inductive effect may further lower OH stretching frequencies (red-shift) compared to 1-indanol. Chlorine’s steric bulk could also destabilize equatorial conformations, altering the ax/eq energy balance .

Substituent Effects

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing effects, increasing resistance to metabolic degradation.

- Combined Effects: The synergistic electron-withdrawing effects of Cl and CF₃ may amplify acidity of the hydroxyl group compared to unsubstituted 1-indanol.

Conformational Comparisons

Research Implications

The unique properties of 5-Chloro-1-(trifluoromethyl)-1-indanol make it a candidate for specialized applications:

- Chromatography: Potential as a chiral selector or stationary phase modifier due to strong π–π interactions .

- Pharmaceuticals : Enhanced metabolic stability from CF₃ could be leveraged in drug design.

- Material Science : Halogen/CF₃ groups may improve thermal stability in polymer matrices.

Further studies are needed to quantify its exact spectroscopic signatures, conformational dynamics, and separation performance relative to analogs like 5-Chloro-1-indanol or trifluoromethylated cycloalcohols.

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-1-(trifluoromethyl)-1-indanol, and how do reaction conditions influence yield and purity?

The synthesis of halogenated indanol derivatives often involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, trifluoromethyl-substituted indoles can be synthesized via Pd-catalyzed cross-coupling or electrophilic substitution, where temperature, solvent polarity, and catalyst choice critically affect yield . Optimization using factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) helps identify ideal conditions . Purification via column chromatography or recrystallization is recommended to enhance purity, with solvent selection guided by solubility data .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for 5-Chloro-1-(trifluoromethyl)-1-indanol derivatives?

Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Advanced techniques like 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals, while X-ray crystallography provides definitive structural validation . Computational tools (e.g., density functional theory, DFT) simulate spectra for comparison with experimental data, identifying anomalies caused by solvation or tautomerism . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Basic: What characterization techniques are essential for confirming the structure of 5-Chloro-1-(trifluoromethyl)-1-indanol?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify substituent positions and confirm the indanol backbone .

- FT-IR : Detection of C-Cl (600–800 cm) and CF (1100–1250 cm) stretches .

- Mass Spectrometry : HRMS for exact mass verification (e.g., molecular ion at m/z 239.02 for CHClFO) .

- Elemental Analysis : Validate C, H, N, and halogen content within ±0.3% error .

Advanced: What computational methods are effective in predicting the reactivity and interaction mechanisms of 5-Chloro-1-(trifluoromethyl)-1-indanol with biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, guided by crystallographic data from protein databases (PDB) . Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways, such as nucleophilic attack at the indanol hydroxyl group. Machine learning models trained on kinetic data predict regioselectivity in electrophilic substitutions . Tools like COMSOL Multiphysics simulate reaction dynamics under varying pressures and temperatures .

Basic: How does the presence of chloro and trifluoromethyl groups influence the physicochemical properties of 5-Chloro-1-(trifluoromethyl)-1-indanol?

- Lipophilicity : The trifluoromethyl group increases LogP (e.g., ~2.96 for similar indoles), enhancing membrane permeability .

- Electron-Withdrawing Effects : Chloro and CF groups deactivate the aromatic ring, reducing electrophilic substitution rates but stabilizing intermediates in SNAr reactions .

- Steric Effects : CF hinders planarization of the indanol ring, affecting binding to flat active sites (e.g., cytochrome P450) .

Advanced: What strategies are recommended for optimizing the enantiomeric purity of 5-Chloro-1-(trifluoromethyl)-1-indanol during asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective Friedel-Crafts reactions, with ee% monitored via chiral HPLC . Kinetic resolution using lipases (e.g., Candida antarctica) separates enantiomers during esterification . Continuous-flow reactors enhance stereocontrol by minimizing racemization through precise residence time adjustments .

Basic: What are the critical parameters to consider when scaling up the synthesis of 5-Chloro-1-(trifluoromethyl)-1-indanol from laboratory to pilot plant?

- Heat Management : Exothermic reactions require jacketed reactors with cooling loops to prevent thermal runaway .

- Mixing Efficiency : Turbulent flow regimes ensure homogeneity in viscous reaction mixtures .

- Safety Protocols : Handle chlorinated intermediates in fume hoods with scrubbers to mitigate HCl release .

- Process Analytics : In-line IR probes monitor reaction progress in real time .

Advanced: How can researchers employ machine learning algorithms to predict and mitigate side reactions in the synthesis of halogenated indanol derivatives?

Neural networks trained on reaction databases (e.g., Reaxys) identify conditions favoring undesired pathways (e.g., overhalogenation). Feature importance analysis reveals critical variables (e.g., solvent dielectric constant) to minimize byproducts . Reinforcement learning optimizes multi-step sequences, balancing yield and purity . Automated high-throughput screening (HTS) rapidly tests catalyst libraries, with data fed into Bayesian optimization models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.